molecular formula C14H10F2O2 B6398298 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid CAS No. 1261932-64-2

3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid

Cat. No.: B6398298
CAS No.: 1261932-64-2
M. Wt: 248.22 g/mol
InChI Key: JDHURGNYHWDVPH-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzoic acid core. The unique arrangement of these substituents imparts distinct chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-10(3-2-4-12(8)15)11-6-5-9(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHURGNYHWDVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689251
Record name 2,3'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-64-2
Record name 2,3'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution (S_NAr): The fluorine atoms on the aromatic ring make it susceptible to nucleophilic attack, leading to substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Esterification: Typically involves reagents like sulfuric acid or hydrochloric acid as catalysts.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products

    Substitution Reactions: Products include substituted benzoic acids with various nucleophiles.

    Esterification: Produces esters of 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid.

    Reduction: Yields the corresponding alcohol derivatives.

Scientific Research Applications

3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to biological targets. The carboxylic acid group can form ionic interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methyl group, which confer specific electronic and steric properties. These features make it particularly useful in applications requiring precise control over molecular interactions and reactivity.

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